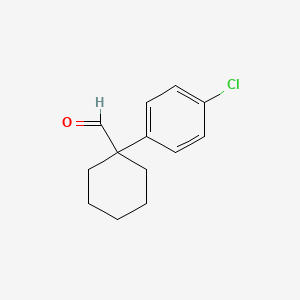
1-(4-Chlorophenyl)cyclohexanecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)cyclohexanecarbaldehyde is an organic compound with the molecular formula C13H15ClO and a molecular weight of 222.71 g/mol . It is a derivative of cyclohexanecarboxaldehyde, where a 4-chlorophenyl group is attached to the cyclohexane ring. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde can be achieved through several methods. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with cyclohexanone in the presence of a base, followed by oxidation to form the desired aldehyde . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)cyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)cyclohexanecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)cyclohexanecarbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)cyclohexanecarbaldehyde can be compared with other similar compounds, such as:
Cyclohexanecarboxaldehyde: Lacks the 4-chlorophenyl group, resulting in different chemical and biological properties.
4-Chlorobenzaldehyde: Contains the 4-chlorophenyl group but lacks the cyclohexane ring, leading to different reactivity and applications.
4-Chlorocyclohexanone: Similar structure but with a ketone group instead of an aldehyde, affecting its chemical behavior and uses.
Propriétés
Formule moléculaire |
C13H15ClO |
|---|---|
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H15ClO/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7,10H,1-3,8-9H2 |
Clé InChI |
JTXMYSLUZIORHL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


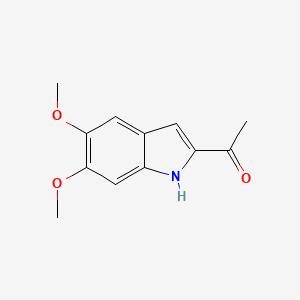
![(1R,5S)-1-(Phenylsulfonyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13917544.png)
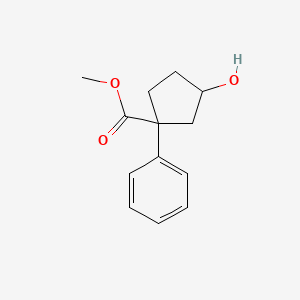
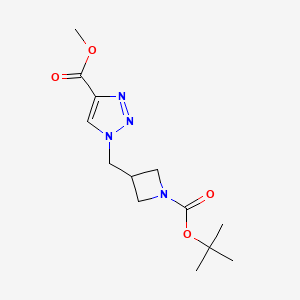

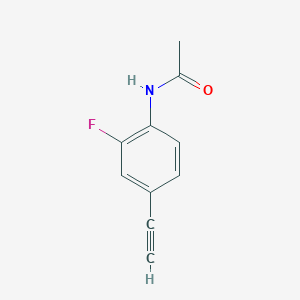

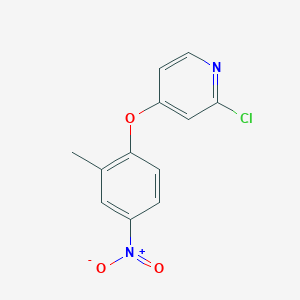
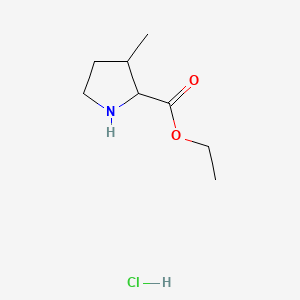
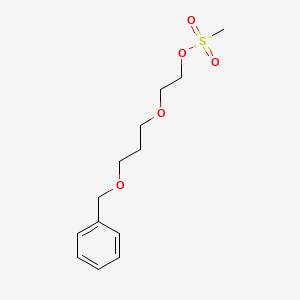
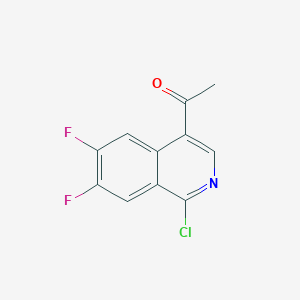
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
![7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one](/img/structure/B13917630.png)
![1-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B13917644.png)
